molecular formula C10H11NO B3270844 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one CAS No. 535935-88-7

6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Cat. No.: B3270844
CAS No.: 535935-88-7
M. Wt: 161.2 g/mol
InChI Key: UBBKLVNNHBPPLX-UHFFFAOYSA-N
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Description

6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one ( 535935-88-7) is a high-value, bicyclic heterocyclic compound that serves as a critical synthetic intermediate and scaffold in advanced chemical research. With a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol, this compound features a fused cyclopentane and pyridine ring system, incorporating a ketone functionality at the 7-position and an ethyl substituent at the 6-position . Its well-defined stereochemistry and functional group compatibility make it a versatile building block for further derivatization, enabling the development of targeted compounds with enhanced properties . A primary application of this compound and its structural analogues is in the development of ligands for highly efficient zinc-complex catalysts, specifically for the ring-opening polymerization (ROP) of cyclic esters like L-lactide and ε-caprolactone . These catalytic systems are essential for producing environmentally friendly aliphatic polyesters, such as polylactide (PLA), which are prized for their biodegradability and biocompatibility . The rigid cyclopenta[b]pyridine scaffold contributes to the structural diversity of ligands, allowing researchers to tune catalytic performance and achieve high activity, as demonstrated by turnover frequencies (TOFs) exceeding 5500 h⁻¹ in the ROP of L-LA . This compound is supplied with a minimum purity of 95% and requires specific storage conditions to maintain stability and quality. It must be sealed in a dry environment and stored in a freezer at -20°C . Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Handle with care, referring to the Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

6-ethyl-5,6-dihydrocyclopenta[b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-6-8-4-3-5-11-9(8)10(7)12/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBKLVNNHBPPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(C1=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Mechanism of Action

The mechanism of action of 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Substituted Functional Groups

Cyclopenta[b]pyridine derivatives exhibit diverse biological and chemical properties depending on substituents. Key comparisons include:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties/Bioactivity Source
5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one None (parent structure) 31170-78-2 133.15 Melting point: 118–120°C; precursor in synthesis
3-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one 3-OH, 5-CH₃ - 167.16 (calc.) Antimicrobial (MIC = 76.7 μM vs. E. aerogenes)
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one 2-Cl, 4-CH₃ - 167.62 (calc.) Used in enzyme inhibition and drug discovery
4-Bromo-5,6-dihydro-7H-cyclopenta[c]pyridin-7-one 4-Br (isomeric position) 1428651-90-4 212.04 Reactivity in halogenation reactions
  • Ethyl vs. For example, the hydroxyl and methyl-substituted derivative from Wallemia sebi exhibits antimicrobial activity, suggesting that polar groups enhance interactions with bacterial targets .
  • Halogenated Derivatives : Chloro- and bromo-substituted analogs (e.g., 2-chloro-4-methyl and 4-bromo derivatives) show enhanced reactivity in cross-coupling reactions, making them valuable intermediates in medicinal chemistry .

Biological Activity

6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (CAS No. 535935-88-7) is a compound belonging to the cyclopenta[b]pyridine class, notable for its unique bicyclic structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications as an intermediate in drug synthesis.

The molecular formula of this compound is C10H11NOC_{10}H_{11}NO, with a molecular weight of approximately 161.20 g/mol. Its structure includes a cyclopentane ring fused to a pyridine ring, which influences its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point244.0 ± 9.0 °C
Melting PointNot Available

Biological Activity

The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of various pharmacologically active compounds.

Antiparkinsonian Activity

One of the most significant applications of this compound is in the synthesis of Rasagiline analogues, which are used as antiparkinsonian agents. Rasagiline is known to inhibit monoamine oxidase B (MAO-B), thus increasing dopamine levels in the brain and alleviating symptoms of Parkinson's disease.

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially through mechanisms involving the modulation of neurotrophic factors and anti-inflammatory pathways .

Antimicrobial Activity

Preliminary studies suggest that certain derivatives of this compound possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes involved in neurotransmitter regulation and microbial metabolism.

Case Studies

  • Rasagiline Analogues : A study demonstrated that synthesized analogues from this compound showed enhanced MAO-B inhibition compared to Rasagiline itself, suggesting improved efficacy in treating Parkinson's disease symptoms .
  • Neuroprotection : In vitro experiments revealed that derivatives exhibited significant protection against glutamate-induced toxicity in neuronal cell lines, highlighting their potential for neuroprotective applications .
  • Antimicrobial Testing : A recent screening showed that specific derivatives had minimum inhibitory concentrations (MIC) against MRSA comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions or functionalization of preformed cyclopenta[b]pyridine scaffolds. For example:
  • Step 1 : Formation of the pyridine ring via condensation of ethylenediamine derivatives with α,β-unsaturated ketones.
  • Step 2 : Introduction of the ethyl group at position 6 through alkylation or Grignard reactions.
  • Intermediate : Brominated analogs (e.g., 4-bromo-5H-cyclopenta[c]pyridin-7-one, CAS 1428651-90-4) are critical for Suzuki coupling or nucleophilic substitution to install substituents .
  • Purification : Column chromatography or recrystallization from ethanol is commonly used .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm ring substitution patterns and ethyl group placement. Compare experimental shifts with calculated values (e.g., using NIST Chemistry WebBook data) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C9_9H11_{11}NO, expected MW: 149.21 g/mol) and fragmentation pathways .
  • X-ray Crystallography : Resolves stereochemistry in derivatives (e.g., cyclopenta[b]pyran-7-one analogs) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear chemical-impermeable gloves and safety goggles to avoid skin/eye contact .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .
  • Spill Management : Avoid dust formation; use ethanol for decontamination .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing ketone group at position 7 directs electrophiles to meta positions. Computational modeling (DFT) predicts reactivity hotspots .
  • Experimental Validation : Compare bromination outcomes in analogs (e.g., 4-bromo derivatives show preference for position 4 due to ring strain) .
  • Table : Reactivity Trends in Derivatives
SubstituentPositionYield (%)Reference
Br472
NO2_2365

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Derivatives with extended conjugation (e.g., thiadiazolo-pyrimidinones) show higher affinity .
  • ADMET Prediction : SwissADME calculates logP (~2.0) and bioavailability, indicating moderate blood-brain barrier permeability .
  • Validation : Cross-check with in vitro assays (e.g., IC50_{50} values against cancer cell lines) .

Q. How can contradictory spectral data from synthetic byproducts be resolved?

  • Methodological Answer :
  • Hypothesis Testing : Assume byproducts arise from over-alkylation or ring-opening. Use LC-MS/MS to trace fragmentation patterns .
  • Comparative Analysis : Contrast experimental 1^1H NMR with literature data for cyclopenta[b]pyridine analogs (e.g., 5H,6H,7H-cyclopenta[b]pyridin-7-one derivatives) .
  • Case Study : A 2022 study resolved a diastereomeric mixture via chiral HPLC, confirming configuration with circular dichroism .

Q. What strategies optimize yield in multi-step syntheses of functionalized derivatives?

  • Methodological Answer :
  • Catalysis : Use Pd/C for selective hydrogenation to preserve the ketone group .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) for cyclocondensation steps .
  • Yield Optimization Table :
StepReagentTemp (°C)Yield (%)
1Et3_3N/CH3_3CN8085
2NaBH4_4/MeOH2578

Critical Analysis & Data Interpretation

Q. How should researchers address gaps in biological data for brominated derivatives?

  • Methodological Answer :
  • Literature Mining : Use SciFinder to identify understudied analogs (e.g., 4-bromo-5H-cyclopenta[c]pyridin-7-one) and prioritize testing .
  • Collaborative Studies : Partner with pharmacology labs to screen for kinase inhibition or apoptosis induction .

Q. What statistical methods validate reproducibility in synthetic protocols?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to assess variables (e.g., solvent polarity, catalyst loading) .
  • ANOVA : Compare yields across 3 independent trials; report standard deviation (e.g., ±2.5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 2
Reactant of Route 2
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

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